3-(3,3-dimethylbutanamido)-N-(3-fluorophenyl)benzofuran-2-carboxamide
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Description
3-(3,3-dimethylbutanamido)-N-(3-fluorophenyl)benzofuran-2-carboxamide is a useful research compound. Its molecular formula is C21H21FN2O3 and its molecular weight is 368.408. The purity is usually 95%.
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Scientific Research Applications
Fluorescent Host for Hydrogen-Bonding Interaction Monitoring
Researchers have designed fluorescent hosts that exhibit anomalous fluorescence due to an intramolecular charge-transfer process. These hosts can selectively detect guests that form hydrogen bonds, affecting the rotation of the amide bond. This finding highlights the potential of such compounds in monitoring hydrogen-bonding interactions directly by intramolecular charge-transfer emission (Araki, Tada, Abe, & Mutai, 1998).
Cyclometallation of Carboxamides
Cyclometallation reactions involving carboxamides have been explored, leading to the synthesis of compounds with potential applications in materials science. These reactions facilitate the creation of five-membered metallathia (or selena) heterocycles, showcasing the versatility of benzofuran derivatives in forming complex metallic structures (Nonoyama, Nakajima, Mizuno, & Hayashi, 1994).
Synthesis and Biological Evaluation of Benzofuran Carboxamide Derivatives
A series of benzofuran carboxamide derivatives have been synthesized and evaluated for their antimicrobial, anti-inflammatory, and DPPH radical scavenging activities. These compounds were characterized using NMR, IR, Mass, and X-ray crystallographic techniques, indicating their potential as bioactive chemical entities (Lavanya, Sribalan, & Padmini, 2017).
Highly Stable Electrochromic and Electrofluorescent Dual-Switching Polyamide
Electroactive polyamides with bis(diphenylamino)-fluorene units acting as electroactive fluorophores have been developed. These polyamides exhibit reversible electrochromic characteristics and strong fluorescence, suggesting their use in advanced electrochromic devices and fluorescence-based applications (Sun, Meng, Chao, Zhou, Du, Wang, Zhao, Zhou, & Chen, 2016).
Synthesis and Properties of Novel Aromatic Polyamides
Research has led to the synthesis of novel aromatic polyamides based on multi-ring flexible dicarboxylic acids, demonstrating significant solubility, thermal stability, and mechanical strength. These findings contribute to the development of high-performance materials for various industrial applications (Hsiao & Chang, 1996).
Properties
IUPAC Name |
3-(3,3-dimethylbutanoylamino)-N-(3-fluorophenyl)-1-benzofuran-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21FN2O3/c1-21(2,3)12-17(25)24-18-15-9-4-5-10-16(15)27-19(18)20(26)23-14-8-6-7-13(22)11-14/h4-11H,12H2,1-3H3,(H,23,26)(H,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ILEMMGGYLCYYBQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CC(=O)NC1=C(OC2=CC=CC=C21)C(=O)NC3=CC(=CC=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21FN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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